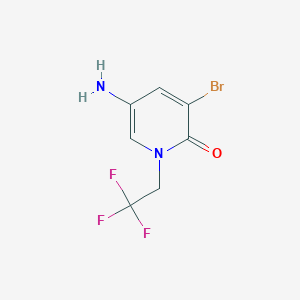
1-Bromo-4-iodoisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-iodoisoquinoline is an organic compound with the molecular formula C9H5BrIN. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-iodoisoquinoline can be synthesized through various methods. One common approach involves the halogenation of isoquinoline derivatives. For instance, a selective synthesis of 4-bromoisoquinoline can be achieved using palladium-catalyzed reactions. The process involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to afford 4-bromoisoquinoline . This method can be adapted to introduce both bromine and iodine atoms to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The use of palladium and copper catalysts, along with appropriate solvents such as acetonitrile (MeCN), ensures high yields and selectivity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form isoquinoline N-oxides or reduction to form dehalogenated isoquinolines.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Copper Catalysts: Often used in conjunction with palladium to enhance reaction efficiency.
Solvents: Acetonitrile (MeCN) and dichloromethane (CH2Cl2) are commonly used solvents.
Major Products Formed
Substituted Isoquinolines: Products formed through substitution reactions.
Isoquinoline N-oxides: Formed through oxidation reactions.
Dehalogenated Isoquinolines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-iodoisoquinoline involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
4-Iodoisoquinoline: Similar in structure but lacks the bromine atom.
1-Bromoisoquinoline: Similar in structure but lacks the iodine atom.
Uniqueness
1-Bromo-4-iodoisoquinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its versatility in synthetic and medicinal chemistry applications .
Eigenschaften
Molekularformel |
C9H5BrIN |
|---|---|
Molekulargewicht |
333.95 g/mol |
IUPAC-Name |
1-bromo-4-iodoisoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H |
InChI-Schlüssel |
CJNVZIQFIAKORR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)




![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B13078912.png)
![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)

![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
